Cas no 936-49-2 (2-Phenyl-2-imidazoline)

2-Phenyl-2-imidazoline structure
2-Phenyl-2-imidazoline structure
Nome do Produto:2-Phenyl-2-imidazoline
N.o CAS:936-49-2
MF:C9H10N2
MW:146.189101696014
MDL:MFCD00005180
CID:40338
PubChem ID:13639

2-Phenyl-2-imidazoline Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Phenyl-4,5-dihydro-1H-imidazole
    • 2-Phenylimidazoline
    • 2-Phenyl-2-imidazoline
    • 4,5-Dihydro-2-phenyl-1H-imidazole
    • 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
    • 2-Phenyl-4,5-dihydroimidazole
    • 2PZ-L
    • B 31
    • Curezol2PZ-L
    • NSC 54747
    • Veba B 31
    • Vestagon B 31
    • 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
    • 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
    • Curezol 2PZ-L
    • Curezol 2PZL-T
    • Eutomer B 31
    • Jietongda SA 31
    • SA 31
    • 2-Phenyl-4,5-dihydro-1H-imidazole #
    • AC-11337
    • E78R99DCH8
    • EN300-29510
    • 2-IMIDAZOLINE, 2-PHENYL-
    • MFCD00005180
    • STK367860
    • EC 213-313-4
    • W-100236
    • 2-Phenyl-2-imidazoline, >=96% (HPLC)
    • BRN 0119250
    • DTXSID5061322
    • 936-49-2
    • NSC54747
    • EINECS 213-313-4
    • 1H-Imidazole,5-dihydro-2-phenyl-
    • STR05026
    • BDBM50240363
    • 2-Phenyl-1H-Imidazoline
    • NS00008391
    • F1995-0381
    • CS-0008348
    • 5-23-06-00425 (Beilstein Handbook Reference)
    • 1H-Imidazole, 4,5-dihydro-2-phenyl-
    • 2-phenyl imidazoline
    • D78018
    • Z283858536
    • AKOS001429412
    • 4,5-dihydro-2-phenylimidazole
    • P0685
    • NSC-54747
    • Q63392122
    • CHEMBL274548
    • SCHEMBL105024
    • 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
    • MDL: MFCD00005180
    • Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
    • Chave InChI: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
    • SMILES: N1CCNC=1C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 146.08400
  • Massa monoisotópica: 146.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 157
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 24.4A^2
  • XLogP3: 0.9

Propriedades Experimentais

  • Cor/Forma: White crystals
  • Densidade: 1,15 g/cm3
  • Ponto de Fusão: 100.0 to 103.0 deg-C
  • Ponto de ebulição: 181°C/20mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 303.8 ° f
    Celsius: 151 ° c
  • Índice de Refracção: 1.5600 (estimate)
  • Coeficiente de partição da água: dissolution
  • PSA: 24.39000
  • LogP: 0.80080
  • λmax: 325(lit.)
  • Solubilidade: Not determined

2-Phenyl-2-imidazoline Informações de segurança

2-Phenyl-2-imidazoline Dados aduaneiros

  • CÓDIGO SH:2933290090
  • Dados aduaneiros:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenyl-2-imidazoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Cooke Chemical
BD9461131-100g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2 98%
100g
RMB 59.20 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-100g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
100g
¥76.0 2021-09-08
abcr
AB140695-25 g
2-Phenyl-2-imidazoline, 95%; .
936-49-2 95%
25 g
€47.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-25g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
25g
¥36.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-1kg
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
1kg
¥576.0 2021-09-08
Ambeed
A591130-25g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2 98%
25g
$17.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-500g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
500g
¥296.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
78727-50G
2-Phenyl-2-imidazoline
936-49-2
50g
¥434.73 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160437-100g
2-Phenyl-2-imidazoline
936-49-2 >98.0%(HPLC)
100g
¥93.90 2023-09-01
Enamine
EN300-29510-10.0g
2-phenyl-4,5-dihydro-1H-imidazole
936-49-2 93.0%
10.0g
$22.0 2025-03-21

2-Phenyl-2-imidazoline Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Hydrogen sulfide
Referência
Preparation of cyclic amidines
, Germany, , ,

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Ethanol ;  1 h, reflux; cooled
1.2 Reagents: Iodine ;  2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation
Tian, Xianhai; Song, Lina; Li, Ertong; Wang, Qiang; Yu, Wenquan; et al, RSC Advances, 2015, 5(76), 62194-62201

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium chloride Solvents: Toluene ;  16 h, reflux
Referência
Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines
Geden, Joanna V.; Pancholi, Alpa K.; Shipman, Michael, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Ferric phosphate Solvents: Water ;  7 h, reflux
Referência
Solvent-free and water-mediated synthesis of 2-substituted imidazolines using iron(III) phosphate
Behbahani, Farahnaz K.; Daloee, Toktam Sheibani; Ziaei, Parisa, Current Organic Chemistry, 2013, 17(3), 296-303

Synthetic Routes 5

Condições de reacção
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: Potassium carbonate ,  Iodine ;  3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referência
An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene
Ishihara, Midori; Togo, Hideo, Synlett, 2006, (2), 227-230

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Acetonitrile
Referência
Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations
Singh, Harjit; Sarin, Rakesh, Tetrahedron, 1986, 42(5), 1449-60

Synthetic Routes 7

Condições de reacção
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ;  2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referência
Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite
Ishihara, Midori; Togo, Hideo, Synthesis, 2007, (13), 1939-1942

Synthetic Routes 8

Condições de reacção
1.1 10 min, 80 °C
Referência
Synthesis of benzimidazole and quinoxaline derivatives using reusable sulfonated rice husk ash (RHA-SO3H) as a green and efficient solid acid catalyst
Shamsi-Sani, Mahnaz; Shirini, Farhad; Abedini, Masoumeh; Seddighi, Mohadeseh, Research on Chemical Intermediates, 2016, 42(2), 1091-1099

Synthetic Routes 9

Condições de reacção
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: Potassium carbonate ,  Iodine ;  3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referência
Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine
Ishihara, Midori; Togo, Hideo, Tetrahedron, 2007, 63(6), 1474-1480

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ;  overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Referência
One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates
Fujioka, Hiromichi; Murai, Kenichi; Kubo, Ozora; Ohba, Yusuke; Kita, Yasuyuki, Tetrahedron, 2007, 63(3), 638-643

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Water ;  30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid ,  Tetrabutylammonium bromide Solvents: Water ;  rt → 80 °C; 2 h, 80 °C
Referência
Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water
Liu, Shuai; Li, Wang; Pang, Yiying; Xiao, Hesheng; Zhou, Yi; et al, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ;  2 h, reflux; 20 mm Hg, 175 - 180 °C
Referência
Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines
Kagabu, Shinzo; Sakou, Misa; Iwaya, Kazuko; Kiriyama, Kazuhisa, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Phosphorus sulfide (P2S5) ;  5.5 min, heated; cooled; rt
Referência
Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation
Moghadam, Majid; Mohammadpoor-Baltork, Iraj; Mirkhani, Valiollah; Tangestaninejad, Shahram; Abdollahi-Alibeik, Mohammad; et al, Monatshefte fuer Chemie, 2007, 138(6), 579-583

Synthetic Routes 14

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt
Referência
A mild and efficient one-pot synthesis of 2-dihydroimidazoles from aldehydes
Fujioka, Hiromichi; Murai, Kenichi; Ohba, Yusuke; Hiramatsu, Atsushi; Kita, Yasuyuki, Tetrahedron Letters, 2005, 46(13), 2197-2199

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water ;  rt
Referência
Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity
Azimi, Sabikeh; Merza, Muna S.; Ghasemi, Fatemeh; Dhahi, Hasan Ali; Baradarbarjastehbaf, Farid; et al, Sustainable Chemistry and Pharmacy, 2023, 34,

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: Sulfur ;  2.5 min, rt
Referência
Microwave-assisted facile and convenient synthesis of imidazolines
Mohammadpoor-Baltork, I.; Abdollahi-Alibeik, M., Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ;  0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referência
Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons
Capan, Irfan; Servi, Suleyman, ARKIVOC (Gainesville, 2018, (7), 131-142

Synthetic Routes 18

Condições de reacção
1.1 Solvents: tert-Butanol ;  20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ;  80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ;  rt
Referência
A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide
Bai, Guo-yi; Xu, Kai; Chen, Guo-feng; Yang, Yong-hui; Li, Tian-yu, Synthesis, 2011, (10), 1599-1603

Synthetic Routes 19

Condições de reacção
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 2 h, 100 °C
Referência
Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles
Prokopcova, Hana; Kappe, C. Oliver, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Iodine ,  (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ;  20 min, 90 °C
Referência
Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives
An, Shujuan; Yin, Bing; Liu, Ping; Li, Xiangnan; Li, Chen; et al, Synthesis, 2013, 45(18), 2525-2532

2-Phenyl-2-imidazoline Raw materials

2-Phenyl-2-imidazoline Preparation Products

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